molecular formula C14H13FO2 B6373656 2-Fluoro-4-(4-methoxy-2-methylphenyl)phenol CAS No. 1261961-30-1

2-Fluoro-4-(4-methoxy-2-methylphenyl)phenol

Cat. No.: B6373656
CAS No.: 1261961-30-1
M. Wt: 232.25 g/mol
InChI Key: DMJXTZHAUUCCEA-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-methoxy-2-methylphenyl)phenol is an organic compound with the molecular formula C14H13FO2 It is a derivative of phenol, characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 4-position of the phenyl ring, along with a methyl group at the 2-position of the second phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-methoxy-2-methylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and 4-methoxy-2-methylbenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.

    Solvents: Common solvents used in the synthesis include dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-methoxy-2-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-Fluoro-4-(4-methoxy-2-methylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-methoxy-2-methylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity. The methoxy and methyl groups contribute to its overall stability and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylphenol: Similar in structure but lacks the methoxy group.

    4-Fluoro-2-methoxyphenol: Similar but lacks the methyl group on the second phenyl ring.

    4-Fluoro-2-methylphenol: Similar but lacks the methoxy group.

Uniqueness

2-Fluoro-4-(4-methoxy-2-methylphenyl)phenol is unique due to the combination of the fluorine, methoxy, and methyl groups, which confer distinct chemical properties and potential applications. The presence of these functional groups enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-fluoro-4-(4-methoxy-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-7-11(17-2)4-5-12(9)10-3-6-14(16)13(15)8-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJXTZHAUUCCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684262
Record name 3-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-30-1
Record name 3-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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